molecular formula C19H18N2O6S B6469672 methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]propanoate CAS No. 2640961-73-3

methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]propanoate

Cat. No.: B6469672
CAS No.: 2640961-73-3
M. Wt: 402.4 g/mol
InChI Key: JBBGLGNOVGBARW-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]propanoate is a useful research compound. Its molecular formula is C19H18N2O6S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.08855747 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]propanoate is a complex organic compound belonging to the benzothiadiazine family. Its unique structure and substituents suggest potential biological activities that warrant detailed investigation. This article reviews its synthesis, characterization, and biological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiadiazine core with an acetylphenyl substituent. The molecular formula is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S with a molecular weight of approximately 348.37 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₅S
Molecular Weight348.37 g/mol
IUPAC NameMethyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]propanoate
SolubilitySoluble in organic solvents

Synthesis

The synthesis of methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]propanoate typically involves several synthetic steps starting from readily available benzothiadiazine derivatives. Key methods include:

  • Formation of the Benzothiadiazine Core : Utilizing condensation reactions.
  • Acetylation : Introducing the acetylphenyl group through Friedel-Crafts acylation.
  • Esterification : Converting the carboxylic acid to the methyl ester.

Pharmacological Properties

Research has indicated that compounds within the benzothiadiazine class exhibit a range of biological activities including:

  • Antidepressant Effects : Studies have shown that derivatives can enhance mood and alleviate symptoms of depression by interacting with neurotransmitter systems.
  • Stimulant Activity : Certain derivatives have been noted for their stimulant properties which may be beneficial in treating fatigue-related conditions.

The proposed mechanism of action for methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]propanoate involves:

  • Dopamine Receptor Modulation : The compound may influence dopamine pathways which are crucial in mood regulation.
  • Serotonin Reuptake Inhibition : Similar to SSRIs (Selective Serotonin Reuptake Inhibitors), it may inhibit serotonin reuptake enhancing serotonergic transmission.

Study 1: Antidepressant Activity

A study conducted on related benzothiadiazine compounds demonstrated significant antidepressant activity in animal models. The results indicated that treatment led to increased locomotor activity and reduced immobility in forced swim tests.

Study 2: Stimulant Effects

In another research investigation focusing on stimulant properties, methyl derivatives were shown to increase wakefulness and physical activity in rodent models. The study concluded that these compounds could be potential candidates for treating disorders characterized by excessive fatigue or sleepiness.

Properties

IUPAC Name

methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-13(22)14-7-9-15(10-8-14)21-19(24)20(12-11-18(23)27-2)16-5-3-4-6-17(16)28(21,25)26/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBGLGNOVGBARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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